Eltoprazine hydrochloride

Description

Properties

IUPAC Name |

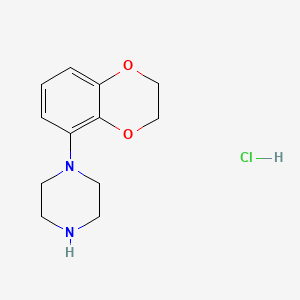

1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12;/h1-3,13H,4-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSOSUNPIXJCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C(=CC=C2)OCCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98224-03-4 (Parent) | |

| Record name | Eltoprazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098206098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2046090 | |

| Record name | Eltoprazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98206-09-8, 98226-24-5, 98224-03-4 | |

| Record name | Eltoprazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098206098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MP-15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098226245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eltoprazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELTOPRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5275JY4PKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eltoprazine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eltoprazine hydrochloride is a psychoactive compound belonging to the phenylpiperazine class of drugs. Initially investigated for its anti-aggressive properties, its unique pharmacological profile has led to its exploration in other therapeutic areas, most notably for the management of L-DOPA-induced dyskinesia in Parkinson's disease. This technical guide provides an in-depth overview of the core mechanism of action of eltoprazine, focusing on its receptor binding profile, functional activity, and downstream signaling effects. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways to support further research and drug development efforts.

Receptor Binding Profile and Affinity

Eltoprazine's primary mechanism of action is centered on its interaction with serotonin (B10506) (5-HT) receptors. It exhibits a high affinity for the 5-HT1A and 5-HT1B receptor subtypes, with a lesser affinity for the 5-HT1C receptor.[1][2] Its affinity for other neurotransmitter receptors is significantly lower, indicating a selective serotonergic profile.[1]

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| 5-HT1A | 40 nM | [1] |

| 5-HT1B | 52 nM | [1] |

| 5-HT1C | 81 nM | [1] |

| Other Receptors | > 400 nM | [1] |

Functional Activity at Serotonin Receptors

Eltoprazine's interaction with 5-HT receptors is not merely binding; it modulates their activity in a complex manner, acting as an agonist, partial agonist, or antagonist depending on the receptor subtype.

-

5-HT1A Receptor: Eltoprazine acts as an agonist at the 5-HT1A receptor. This is evidenced by its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production in rat hippocampus slices.[1]

-

5-HT1B Receptor: At the 5-HT1B receptor, eltoprazine behaves as a partial agonist. It inhibits the K+-stimulated release of 5-HT from rat cortex slices, but its maximal response is less than that of the full agonist, serotonin.[1]

-

5-HT2C Receptor (formerly 5-HT1C): Eltoprazine demonstrates weak antagonistic activity at the 5-HT2C receptor, as shown by its inhibition of 5-HT-induced accumulation of inositol (B14025) phosphates in the pig choroid plexus.[1]

| Receptor Subtype | Functional Activity | Quantitative Measure | Reference |

| 5-HT1A | Agonist | - | [1] |

| 5-HT1B | Partial Agonist | pD2 = 7.8 (α = 0.5) | [1] |

| 5-HT2C | Antagonist | IC50 = 7 µM | [1][3] |

Downstream Signaling Pathways

The activation of 5-HT1A and 5-HT1B receptors by eltoprazine initiates a cascade of intracellular signaling events. In the context of treating L-DOPA-induced dyskinesia, eltoprazine has been shown to normalize aberrant signaling pathways. Specifically, it helps to restore the balance of the D1 receptor-dependent cAMP/PKA and ERK/mTORC signaling pathways in striatal spiny projection neurons.

Effects on Neurotransmitter Systems

Eltoprazine's modulation of serotonin receptors leads to significant downstream effects on other critical neurotransmitter systems, including dopamine (B1211576), norepinephrine (B1679862), and glutamate (B1630785).

-

Dopamine (DA) and Norepinephrine (NE): In vivo microdialysis studies have shown that eltoprazine increases dopamine and norepinephrine release in the medial prefrontal cortex (mPFC) and orbitofrontal cortex (OFC).[4][5] It also elevates dopamine levels in the nucleus accumbens (NAc).[4][5] However, it does not affect the L-DOPA-induced increase in striatal dopamine, which is a crucial aspect of its therapeutic effect in Parkinson's disease.[6]

-

Serotonin (5-HT): Paradoxically, while acting on serotonin receptors, eltoprazine has been observed to decrease 5-HT release in the mPFC and NAc.[4][5] In vivo, it reduces the levels of the serotonin metabolite 5-HIAA in the striatum without altering overall 5-HT levels, and it also decreases the rate of 5-HT synthesis.[1]

-

Glutamate: In the context of L-DOPA-induced dyskinesia, eltoprazine prevents the rise in striatal glutamate levels associated with this motor complication.[6] This effect is believed to be a key component of its anti-dyskinetic action.

Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of eltoprazine for various receptor subtypes.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex for 5-HT1A/1B, pig choroid plexus for 5-HT2C) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]5-HT for 5-HT1B, [3H]mesulergine for 5-HT2C) and varying concentrations of eltoprazine.

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Competition binding curves are generated, and the IC50 (concentration of eltoprazine that inhibits 50% of specific radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure the extracellular levels of neurotransmitters (dopamine, norepinephrine, serotonin) in specific brain regions of freely moving animals following eltoprazine administration.

Methodology:

-

Probe Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., mPFC, NAc) of an anesthetized rat.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: The perfusate (dialysate), containing neurotransmitters that have diffused across the probe's semipermeable membrane, is collected at regular intervals.

-

Eltoprazine Administration: Eltoprazine is administered to the animal (e.g., intraperitoneally).

-

Neurochemical Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Mass Spectrometry (MS).

-

Data Analysis: Changes in neurotransmitter levels over time are compared to baseline levels before drug administration.

Functional Assays

Objective: To assess the agonistic activity of eltoprazine at 5-HT1A receptors.

Methodology:

-

Tissue Preparation: Slices of rat hippocampus are prepared and pre-incubated in a physiological buffer.

-

Stimulation: The slices are stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence or absence of varying concentrations of eltoprazine.

-

cAMP Extraction: The reaction is stopped, and intracellular cAMP is extracted from the tissue slices.

-

Quantification: The amount of cAMP is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The ability of eltoprazine to inhibit forskolin-stimulated cAMP accumulation is determined.

Objective: To determine the antagonistic activity of eltoprazine at 5-HT2C receptors.

Methodology:

-

Tissue Preparation: Pig choroid plexus tissue is minced and pre-labeled by incubation with [3H]-myo-inositol.

-

Stimulation: The tissue is stimulated with serotonin in the presence or absence of varying concentrations of eltoprazine. Lithium chloride (LiCl) is included to inhibit the breakdown of inositol monophosphates.

-

Extraction and Separation: The reaction is terminated, and inositol phosphates are extracted. The different inositol phosphate (B84403) species are separated using anion-exchange chromatography.

-

Quantification: The radioactivity of the inositol phosphate fractions is measured by scintillation counting.

-

Data Analysis: The ability of eltoprazine to inhibit serotonin-stimulated inositol phosphate accumulation is quantified to determine its IC50 value.

Conclusion

This compound possesses a multifaceted mechanism of action primarily driven by its interactions with 5-HT1A and 5-HT1B receptors. Its profile as a 5-HT1A agonist and 5-HT1B partial agonist, coupled with weak 5-HT2C antagonism, leads to a complex modulation of serotonergic, dopaminergic, and glutamatergic neurotransmission. This intricate pharmacology underlies its therapeutic potential, particularly in conditions characterized by dysfunctional motor control, such as L-DOPA-induced dyskinesia. The detailed understanding of its mechanism of action, supported by the experimental methodologies outlined in this guide, provides a solid foundation for the continued investigation and clinical development of eltoprazine and related compounds.

References

- 1. Eltoprazine prevents levodopa-induced dyskinesias by reducing striatal glutamate and direct pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopaminergic input is required for increases in serotonin output produced by behavioral activation: an in vivo microdialysis study in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurochemical profile of eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of the 5-HT1A Receptor by Eltoprazine Restores Mitochondrial and Motor Deficits in a Drosophila Model of Fragile X Syndrome [art.torvergata.it]

- 6. Eltoprazine, a drug which reduces aggressive behaviour, binds selectively to 5-HT1 receptor sites in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Eltoprazine Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eltoprazine hydrochloride is a serotonergic agent with a unique pharmacological profile, acting as a partial agonist at 5-HT1A and 5-HT1B receptors and a weak antagonist at the 5-HT2C receptor. Originally investigated for its anti-aggressive properties by Solvay Pharmaceuticals, its development has since been redirected towards treating L-DOPA-induced dyskinesia in Parkinson's disease and Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and key experimental protocols used to characterize this compound.

Discovery and Development

Eltoprazine was first identified and developed by the Dutch pharmaceutical company Solvay.[1] Initially, research focused on its potential to manage behavioral disorders, particularly aggression.[1][2][3] Over time, the therapeutic focus of eltoprazine has evolved, with subsequent development for L-DOPA-induced dyskinesia in Parkinson's disease and ADHD.[1][3][4] The development rights for eltoprazine were later transferred to PsychoGenics and then to Amarantus BioScience Holdings.[2][4]

Synthesis Pathway

The chemical name for eltoprazine is 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine. While specific, detailed proprietary synthesis protocols are not fully public, the general synthesis of arylpiperazines and related compounds provides a likely pathway. A common method for the synthesis of such compounds involves the ring closure of an appropriately substituted arylamine with bis(2-chloroethyl)amine.[5] Another approach is the palladium-catalyzed aromatic amination between a bromoarene and piperazine.[5] A synthesis of a related 7-substituted-(2,3-dihydro-1,4-benzodioxin-5-yl)-piperazine derivative has been reported with a yield of 51%.[5]

A plausible synthesis route for this compound is outlined below:

Caption: Plausible synthesis pathway for this compound.

Pharmacological Profile

Eltoprazine's mechanism of action is centered on its interaction with serotonin (B10506) (5-HT) receptors. It exhibits a distinct profile as a partial agonist at 5-HT1A and 5-HT1B receptors and a weak antagonist at the 5-HT2C receptor.

Receptor Binding Affinity

The binding affinities of eltoprazine for key serotonin receptor subtypes have been determined through radioligand binding assays.

| Receptor Subtype | Ki (nM) |

| 5-HT1A | 40[6] |

| 5-HT1B | 52[6] |

| 5-HT2C | 81[6] |

Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Functional Activity

Eltoprazine demonstrates agonistic activity at the 5-HT1A receptor. This has been shown by its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production in rat hippocampus slices at a concentration of 1 µM.[6]

At the 5-HT1B receptor, eltoprazine acts as a partial agonist. It inhibits the K+-stimulated release of 5-HT from rat cortex slices with a pD2 of 7.8.[6] However, its maximal response is less than that of the full agonist 5-HT, indicating partial agonism.[6]

Eltoprazine exhibits weak antagonistic action at the 5-HT2C receptor. This is evidenced by its inhibition of 5-HT-induced accumulation of inositol (B14025) phosphates in the choroid plexus of pigs, with an IC50 of 7 µM.[6]

Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of eltoprazine for 5-HT receptor subtypes.

General Methodology:

-

Membrane Preparation: Membranes from cells expressing the target receptor (e.g., CHO-K1 cells) are prepared.

-

Radioligand: A specific radioligand for the target receptor is used (e.g., [3H]-Mesulergine for 5-HT2C).[7]

-

Incubation: Membranes are incubated with the radioligand and varying concentrations of eltoprazine.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 (concentration of eltoprazine that inhibits 50% of radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a typical receptor binding assay.

Functional Assays

Objective: To measure the effect of eltoprazine on cAMP levels, indicative of Gi-coupled receptor activation.

General Methodology:

-

Cell Culture: Cells expressing the 5-HT1A receptor are cultured.

-

Stimulation: Cells are treated with forskolin (B1673556) (to stimulate adenylate cyclase and increase cAMP) in the presence of varying concentrations of eltoprazine.

-

Lysis and Detection: Cells are lysed, and cAMP levels are measured using a competitive immunoassay or a reporter gene assay.

-

Data Analysis: The inhibition of forskolin-stimulated cAMP production by eltoprazine is quantified to determine its agonistic activity.

Caption: Workflow for a cAMP functional assay.

Objective: To assess the antagonistic effect of eltoprazine on Gq-coupled 5-HT2C receptor activation.

General Methodology:

-

Cell Culture and Labeling: Cells expressing the 5-HT2C receptor are cultured and pre-labeled with [3H]-myo-inositol.

-

Treatment: Cells are pre-incubated with varying concentrations of eltoprazine before stimulation with a 5-HT2C agonist (e.g., 5-HT).

-

Extraction and Separation: The reaction is stopped, and inositol phosphates are extracted and separated by ion-exchange chromatography.

-

Quantification: The amount of [3H]-inositol phosphates is measured by scintillation counting.

-

Data Analysis: The inhibition of agonist-induced inositol phosphate (B84403) accumulation by eltoprazine is determined to quantify its antagonistic activity.

Caption: Workflow for an inositol phosphate accumulation assay.

Conclusion

This compound is a compound with a well-defined serotonergic mechanism of action and a history of investigation for various neurological and psychiatric conditions. Its synthesis follows established principles of arylpiperazine chemistry. The pharmacological characterization through binding and functional assays has provided a clear understanding of its interaction with key serotonin receptors. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the continued exploration and potential therapeutic application of eltoprazine.

References

- 1. What is Eltoprazine used for? [synapse.patsnap.com]

- 2. sec.gov [sec.gov]

- 3. Amarantus BioSciences, Inc. Announces A New Eltoprazine Publication Confirming The Long-Term Efficacy And Elucidating The Mechanism Of Action In PD-LID - BioSpace [biospace.com]

- 4. A pair for Parkinson's | Drug Discovery News [drugdiscoverynews.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Neurochemical profile of eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

Eltoprazine Hydrochloride: A Technical Guide to Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of eltoprazine hydrochloride in various solvents. The information is intended to assist researchers, scientists, and drug development professionals in the formulation and application of this compound. This document summarizes key solubility data, details experimental protocols for solubility determination, and illustrates the relevant signaling pathways associated with eltoprazine's mechanism of action.

Core Solubility Data

The solubility of this compound has been determined in a range of common laboratory solvents. The quantitative data is summarized in the table below for easy comparison.

| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Water (H₂O) | ≥ 100 mg/mL[1] | ≥ 389.51 mM[1] | Saturation not fully determined.[1] |

| Dimethyl Sulfoxide (B87167) (DMSO) | ≥ 31 mg/mL[1] | ≥ 120.75 mM[1] | Hygroscopic nature of DMSO can impact solubility; use of newly opened DMSO is recommended.[1] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | ≥ 9.74 mM | Clear solution; saturation unknown.[1] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 9.74 mM | Clear solution; saturation unknown.[1] |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 9.74 mM | Clear solution; saturation unknown.[1] |

Experimental Protocols

General Protocol for In Vitro Stock Solution Preparation

For the preparation of stock solutions for in vitro experiments, high-purity water and dimethyl sulfoxide (DMSO) are the recommended primary solvents.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, deionized or distilled water

-

Vortex mixer

-

Calibrated analytical balance

-

Appropriate volumetric flasks and pipettes

Procedure:

-

Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Transfer the powder to a sterile volumetric flask.

-

For a DMSO stock solution, add a small amount of anhydrous DMSO to the flask to wet the powder.

-

Agitate the mixture using a vortex mixer until the powder is fully dissolved. Gentle warming or sonication can be employed to aid dissolution if precipitation is observed.[1]

-

Once dissolved, add DMSO to the final desired volume and mix thoroughly.

-

For an aqueous stock solution, follow the same procedure using sterile water. If preparing an aqueous solution for cell culture or other sensitive applications, it is recommended to filter-sterilize the final solution through a 0.22 µm filter.[1]

-

Store stock solutions at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] Ensure containers are sealed to prevent moisture absorption and evaporation.[1]

Protocol for Preparation of a Formulation for In Vivo Studies

A common formulation for in vivo administration involves a co-solvent system to ensure the solubility and stability of this compound.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline solution (sterile)

Procedure: This protocol describes the preparation of a 1 mL working solution with a final concentration of ≥ 2.5 mg/mL.[1]

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

In a sterile tube, add 400 µL of PEG300.

-

To the PEG300, add 100 µL of the DMSO stock solution and mix thoroughly until a homogenous solution is formed.

-

Add 50 µL of Tween-80 to the mixture and mix again until uniform.

-

Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.

-

This procedure should yield a clear solution. It is recommended to prepare this formulation fresh on the day of use.[1]

Standard Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound powder

-

Selected solvent(s)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of this compound powder to a glass vial. The excess solid is necessary to ensure that the solution reaches saturation.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours). The system is considered to be at equilibrium when the concentration of the dissolved solid in the supernatant does not change over successive time points.

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the samples at a high speed to pellet the remaining solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

Mechanism of Action and Signaling Pathways

This compound is a psychoactive agent that functions as a serotonin (B10506) receptor modulator.[2] Specifically, it acts as a partial agonist at the 5-HT1A and 5-HT1B receptors and as an antagonist at the 5-HT2C receptor.[1] This modulation of the serotonergic system is central to its pharmacological effects, which include the management of aggression and impulsivity.[2]

The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with the activation of the 5-HT1A and 5-HT1B receptors and the antagonism of the 5-HT2C receptor.

Caption: Eltoprazine's interaction with 5-HT receptors.

The following diagram illustrates a typical experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for shake-flask solubility determination.

References

Eltoprazine Hydrochloride: A Technical Guide to its Receptor Binding Profile

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Eltoprazine hydrochloride is a psychoactive compound belonging to the phenylpiperazine class of drugs.[1] Initially investigated for its "serenic" or anti-aggressive properties, its mechanism of action is centered on the modulation of the serotonergic system.[1][2] Eltoprazine interacts selectively with specific serotonin (B10506) (5-HT) receptor subtypes, positioning it as a candidate for various therapeutic applications, including the management of aggression, impulsivity, and levodopa-induced dyskinesia (LID) in Parkinson's disease.[2][3][4][5][6] This document provides a detailed technical overview of its receptor binding profile, functional activity, and the experimental methodologies used for its characterization.

Receptor Binding and Functional Activity Profile

Eltoprazine's pharmacological action is defined by its high affinity and specific functional activity at a subset of serotonin receptors. It demonstrates a clear preference for 5-HT1 receptor subtypes with significantly lower affinity for other neurotransmitter receptors.[3]

Quantitative Receptor Binding Data

The binding affinities of this compound for its primary targets have been determined through radioligand displacement assays. The data presented below is compiled from in vitro studies.

| Receptor Subtype | Binding Affinity (Kᵢ) | Functional Activity | Functional Assay Value |

| 5-HT₁A | 40 nM[3] | Agonist[3] | 1 µM (Inhibits cAMP production)[3] |

| 5-HT₁B | 52 nM[3] | Partial Agonist (α = 0.5)[3] | pD₂ = 7.8 (Inhibits 5-HT release)[3] |

| 5-HT₁C | 81 nM[3] | Weak Antagonist[3] | IC₅₀ = 7 µM (Inhibits IP accumulation)[3] |

| 5-HT₂C | Not specified | Antagonist[1] | Not specified |

| Other Receptors | > 400 nM[3] | Not significant | Not applicable |

Kᵢ (Inhibition Constant): Concentration of a ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half Maximal Inhibitory Concentration): Concentration of a drug that is required for 50% inhibition in vitro. pD₂: The negative logarithm of the EC₅₀ value. α (Intrinsic Activity): A measure of the maximal effect of a drug, with 1.0 being a full agonist and 0 being an antagonist.

Summary of Pharmacological Profile

The following diagram illustrates the primary interactions and functional outcomes of Eltoprazine at its target receptors.

References

- 1. Eltoprazine - Wikipedia [en.wikipedia.org]

- 2. What is Eltoprazine used for? [synapse.patsnap.com]

- 3. Neurochemical profile of eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Study of the antidyskinetic effect of eltoprazine in animal models of levodopa-induced dyskinesia [iris.unica.it]

- 6. Eltoprazine for Treatment of Levodopa-induced Dyskinesias | Parkinson's Disease [michaeljfox.org]

Eltoprazine Hydrochloride: A Technical Guide to its 5-HT1A/1B Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eltoprazine hydrochloride is a psychoactive compound belonging to the phenylpiperazine class of drugs. It has been investigated for various therapeutic applications, including the management of aggression, L-DOPA-induced dyskinesia in Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). The primary mechanism of action of eltoprazine is its function as a serotonin (B10506) 5-HT1A and 5-HT1B receptor agonist. This technical guide provides an in-depth overview of the pharmacological properties of eltoprazine, focusing on its interaction with 5-HT1A/1B receptors, the subsequent signaling cascades, and the experimental methodologies used to characterize these effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity and functional activity of eltoprazine at serotonin receptors, as well as its efficacy in a clinical setting for L-DOPA-induced dyskinesia.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| 5-HT1A | 40 | [1] |

| 5-HT1B | 52 | [1] |

| 5-HT1C | 81 | [1] |

Table 1: In Vitro Receptor Binding Affinities of Eltoprazine.

| Parameter | Value | Reference |

| 5-HT1A Receptor Activity | Agonist (inhibits forskolin-stimulated cAMP production) | [1] |

| 5-HT1B Receptor Activity | Partial Agonist (inhibits K+-stimulated 5-HT release, α = 0.5) | [1] |

| 5-HT1C Receptor Activity | Weak Antagonist (IC50 = 7 µM for inhibition of 5-HT-induced inositol (B14025) phosphate (B84403) accumulation) | [1] |

Table 2: In Vitro Functional Activity of Eltoprazine.

| Treatment Group | N | Dose | Primary Outcome Measure | Result | p-value | Reference |

| Eltoprazine | 22 | 5 mg | Reduction in Levodopa-Induced Dyskinesia (LID) | Statistically significant reduction | 0.0007 | [2][3] |

| Eltoprazine | 22 | 7.5 mg | Reduction in Levodopa-Induced Dyskinesia (LID) | Statistically significant reduction | 0.0467 | [2][3] |

Table 3: Clinical Trial Data for Eltoprazine in Levodopa-Induced Dyskinesia.

| Brain Region | Neurotransmitter Change | Reference |

| Medial Prefrontal Cortex (mPFC) | Increased Dopamine (DA) and Norepinephrine (B1679862) (NE) release, Decreased Serotonin (5-HT) release | [4] |

| Orbitofrontal Cortex (OFC) | Increased Dopamine (DA) and Norepinephrine (NE) release | [4] |

| Nucleus Accumbens (NAc) | Increased Dopamine (DA) concentration, Decreased Serotonin (5-HT) release | [4] |

Table 4: In Vivo Neurochemical Effects of Eltoprazine Measured by Microdialysis in Rats.

Signaling Pathways

Eltoprazine, by acting as an agonist at 5-HT1A and 5-HT1B receptors, which are Gαi/o-coupled, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA). The modulation of the cAMP/PKA pathway by eltoprazine has been linked to the regulation of downstream signaling, including the ERK/mTOR pathway, which is implicated in its therapeutic effects, particularly in L-DOPA-induced dyskinesia.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of eltoprazine are provided below.

Radioligand Binding Assay for 5-HT1A and 5-HT1B Receptors

This protocol is a generalized procedure for determining the binding affinity of eltoprazine for 5-HT1A and 5-HT1B receptors.

1. Membrane Preparation:

-

Tissue (e.g., rat hippocampus or cortex) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 15 minutes) to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., Bradford assay).

2. Binding Assay:

-

For 5-HT1A receptor binding , membranes are incubated with a specific radioligand, typically [3H]8-OH-DPAT, in the presence of varying concentrations of eltoprazine.

-

For 5-HT1B receptor binding , [125I]iodocyanopindolol ([125I]ICYP) is often used, with the addition of a beta-adrenergic antagonist (e.g., isoproterenol) to block binding to beta-adrenoceptors.

-

The assay is carried out in a final volume of buffer (e.g., 50 mM Tris-HCl, pH 7.4) and incubated at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM serotonin).

3. Filtration and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of eltoprazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay

This assay is used to determine the functional activity of eltoprazine at Gαi/o-coupled receptors like 5-HT1A.

1. Cell/Tissue Preparation:

-

Rat hippocampal slices or cultured cells expressing 5-HT1A receptors are prepared and maintained in an appropriate buffer or medium.

2. Assay Procedure:

-

The cells or slices are pre-incubated with varying concentrations of eltoprazine for a specific duration.

-

Forskolin, a direct activator of adenylyl cyclase, is then added to stimulate cAMP production.

-

The incubation is continued for a set period to allow for cAMP accumulation.

3. cAMP Quantification:

-

The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

The concentration of cAMP in the cell lysates is measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

4. Data Analysis:

-

The amount of cAMP produced in the presence of eltoprazine is compared to the amount produced with forskolin alone.

-

The concentration of eltoprazine that causes 50% inhibition of the forskolin-stimulated cAMP accumulation (IC50) is calculated to determine its agonistic potency.

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals following the administration of eltoprazine.

1. Surgical Procedure:

-

A guide cannula is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex, nucleus accumbens) of an anesthetized rat.

-

The animal is allowed to recover from surgery.

2. Microdialysis Experiment:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

After an equilibration period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

3. Drug Administration and Sample Collection:

-

Eltoprazine is administered to the animal (e.g., via intraperitoneal injection).

-

Dialysate samples continue to be collected for several hours post-drug administration.

4. Neurotransmitter Analysis:

-

The concentrations of dopamine, serotonin, and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

5. Data Analysis:

-

The neurotransmitter levels in the post-drug samples are expressed as a percentage of the average baseline concentration.

-

Statistical analysis is performed to determine the significance of any changes in neurotransmitter levels induced by eltoprazine.

Conclusion

This compound exhibits a distinct pharmacological profile as a 5-HT1A and 5-HT1B receptor agonist. Its ability to modulate serotonergic neurotransmission and downstream signaling pathways, including the cAMP/PKA and ERK/mTOR cascades, underlies its therapeutic potential in various neurological and psychiatric disorders. The experimental methodologies detailed in this guide provide a framework for the continued investigation and characterization of eltoprazine and other serotonergic agents. This comprehensive understanding is crucial for the rational design and development of novel therapeutics targeting the serotonergic system.

References

- 1. Item - Western blot analysis of Raf, Erk, Jnk, and Akt phosphorylation in EL4 cells. - Public Library of Science - Figshare [plos.figshare.com]

- 2. mdpi.com [mdpi.com]

- 3. Presynaptic Mechanism Underlying cAMP-Dependent Synaptic Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Initial In-Vitro Studies of Eltoprazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eltoprazine hydrochloride is a phenylpiperazine derivative that has been investigated for its potential therapeutic effects in a variety of central nervous system disorders. Its primary mechanism of action involves the modulation of the serotonin (B10506) (5-HT) system. This technical guide provides an in-depth overview of the initial in-vitro studies that have characterized the pharmacological profile of Eltoprazine, with a focus on its interactions with key serotonin receptor subtypes. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and neuroscience.

Quantitative Data Summary

The following tables summarize the key quantitative data from initial in-vitro studies of this compound, providing a comparative overview of its binding affinity and functional activity at various serotonin receptors.

Table 1: Receptor Binding Affinity of this compound [1]

| Receptor Subtype | Binding Affinity (Ki) in nM |

| 5-HT1A | 40 |

| 5-HT1B | 52 |

| 5-HT1C | 81 |

| Other Receptors | > 400 |

Ki (inhibition constant) is a measure of the drug's binding affinity to a receptor. A lower Ki value indicates a higher affinity.

Table 2: Functional Activity of this compound [1]

| Receptor Subtype | Functional Assay | Eltoprazine Activity | Potency/Efficacy |

| 5-HT1A | Forskolin-stimulated cAMP production in rat hippocampus | Agonist | 1 µM Eltoprazine inhibits cAMP production |

| 5-HT1B | K+-stimulated 5-HT release from rat cortex slices | Partial Agonist | pD2 = 7.8 (α = 0.5) |

| 5-HT1C | 5-HT-induced inositol (B14025) phosphate (B84403) accumulation in pig choroid plexus | Antagonist | IC50 = 7 µM |

pD2 is the negative logarithm of the EC50 value, representing the agonist's potency. α (alpha) represents the intrinsic activity, with a value of 1 for a full agonist and less than 1 for a partial agonist. IC50 is the concentration of an antagonist that inhibits the response by 50%.

Experimental Protocols

The following sections detail the methodologies for the key in-vitro experiments cited in the initial characterization of this compound.

Radioligand Receptor Binding Assays

These assays were employed to determine the binding affinity (Ki) of Eltoprazine for various neurotransmitter receptors.

Objective: To quantify the affinity of Eltoprazine for serotonin receptor subtypes (5-HT1A, 5-HT1B, 5-HT1C) and other neurotransmitter receptors.

General Protocol:

-

Tissue Preparation: Specific brain regions from rats (e.g., hippocampus for 5-HT1A, striatum for 5-HT1B) or other appropriate tissues are dissected and homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to obtain a crude membrane preparation, which is subsequently washed and resuspended.

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) at a fixed concentration and varying concentrations of Eltoprazine. The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Radioligand: Following incubation, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification of Radioactivity: The radioactivity trapped on the filters is quantified using liquid scintillation spectrometry.

-

Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled competing ligand) from the total binding. The IC50 value (the concentration of Eltoprazine that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualization of Experimental Workflow:

Functional Assays

Functional assays were conducted to determine whether Eltoprazine acts as an agonist, antagonist, or partial agonist at serotonin receptors.

Objective: To assess the agonistic activity of Eltoprazine at the 5-HT1A receptor, which is negatively coupled to adenylyl cyclase.

Protocol:

-

Tissue Preparation: Slices of rat hippocampus are prepared and pre-incubated in a physiological buffer.

-

Stimulation: The slices are then incubated with forskolin, a direct activator of adenylyl cyclase, to stimulate the production of cyclic AMP (cAMP). This incubation is performed in the presence or absence of varying concentrations of Eltoprazine.

-

cAMP Extraction: The reaction is terminated, and the cAMP is extracted from the tissue slices.

-

cAMP Quantification: The amount of cAMP is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The ability of Eltoprazine to inhibit the forskolin-stimulated cAMP production is measured. A decrease in cAMP levels in the presence of Eltoprazine indicates an agonistic action at the Gi-coupled 5-HT1A receptor.[1]

Signaling Pathway Diagram:

Objective: To evaluate the effect of Eltoprazine on the release of serotonin from nerve terminals, which is modulated by the 5-HT1B autoreceptor.

Protocol:

-

Tissue Preparation: Slices from the rat cortex are pre-loaded with radiolabeled serotonin ([3H]5-HT).

-

Superfusion: The slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

Stimulation: The release of [3H]5-HT is stimulated by depolarization with a high concentration of potassium (K+). This stimulation is performed in the presence of varying concentrations of Eltoprazine.

-

Fraction Collection: The superfusate is collected in fractions.

-

Quantification of Radioactivity: The amount of [3H]5-HT in each fraction is determined by liquid scintillation counting.

-

Data Analysis: The inhibitory effect of Eltoprazine on K+-stimulated [3H]5-HT release is quantified. A reduction in release indicates an agonistic action at the presynaptic 5-HT1B autoreceptor. The maximal response of Eltoprazine is compared to that of the full agonist 5-HT to determine if it is a full or partial agonist.[1]

Objective: To determine the antagonistic activity of Eltoprazine at the 5-HT1C (now classified as 5-HT2C) receptor, which is coupled to the phosphoinositide signaling pathway.

Protocol:

-

Tissue Preparation: Choroid plexus tissue from pigs, which is rich in 5-HT1C receptors, is dissected and incubated with [3H]myo-inositol to label the membrane phosphoinositides.

-

Stimulation: The tissue is then stimulated with a fixed concentration of serotonin (5-HT) in the presence of varying concentrations of Eltoprazine. Lithium chloride (LiCl) is included in the incubation buffer to inhibit the degradation of inositol phosphates.

-

Extraction of Inositol Phosphates: The reaction is stopped, and the inositol phosphates are extracted from the tissue.

-

Separation and Quantification: The different inositol phosphate isomers are separated by ion-exchange chromatography, and the amount of radioactivity in each fraction is quantified.

-

Data Analysis: The ability of Eltoprazine to inhibit the 5-HT-induced accumulation of inositol phosphates is measured to determine its antagonistic potency (IC50).[1]

Signaling Pathway Diagram:

Conclusion

The initial in-vitro studies of this compound have established its profile as a selective serotonin receptor modulating agent. It exhibits significant affinity and functional activity at 5-HT1A, 5-HT1B, and 5-HT1C receptors. Specifically, it acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B autoreceptors, and an antagonist at 5-HT1C receptors. This complex pharmacological profile, characterized by a combination of agonistic and antagonistic effects at different serotonin receptor subtypes, likely underlies its observed behavioral effects. These foundational in-vitro findings have provided a strong rationale for further preclinical and clinical investigations into the therapeutic potential of Eltoprazine.

References

Eltoprazine Hydrochloride: An In-depth Examination of its Effects on Exploratory Behavior in Mice

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of eltoprazine hydrochloride on the exploratory behavior of mice. Eltoprazine, a phenylpiperazine derivative, acts as a mixed agonist at serotonin (B10506) 5-HT1A and 5-HT1B receptors.[1][2] Its modulation of the serotonergic system has prompted investigations into its potential therapeutic applications, including the management of aggression and L-DOPA-induced dyskinesia.[2][3] This document synthesizes findings from key studies, presenting quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows to facilitate a deeper understanding of eltoprazine's behavioral pharmacology.

Core Findings on Exploratory Behavior

This compound exhibits a complex and sometimes paradoxical profile in its effects on exploratory and anxiety-related behaviors in rodents. While some studies suggest anxiolytic-like properties in specific paradigms, others report anxiogenic-like effects, particularly in the elevated plus-maze.[4][5][6] Furthermore, eltoprazine has been shown to influence locomotor activity, a critical factor to consider when interpreting its effects on exploratory behavior.[4]

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of this compound on exploratory behavior in mice and rats.

Table 1: Effects of Eltoprazine on the Elevated Plus-Maze (EPM) in Mice

| Dosage (mg/kg) | % Time in Open Arms | % Open Arm Entries | Total Arm Entries | Study |

| Vehicle | 25.3 ± 3.5 | 38.6 ± 4.1 | 15.8 ± 1.2 | Rodgers et al., 1995 |

| 1.25 | 18.2 ± 2.9 | 29.1 ± 3.7 | 17.4 ± 1.5 | Rodgers et al., 1995 |

| 2.5 | 14.7 ± 2.6 | 24.5 ± 3.1 | 18.1 ± 1.3 | Rodgers et al., 1995 |

| 5.0 | 10.1 ± 2.1 | 18.9 ± 2.8 | 16.5 ± 1.4 | Rodgers et al., 1995 |

| 10.0 | 8.7 ± 1.9 | 15.4 ± 2.5** | 14.9 ± 1.1 | Rodgers et al., 1995 |

*p<0.05, **p<0.01 vs. Vehicle. Data are presented as mean ± S.E.M.

Table 2: Effects of Eltoprazine on the Elevated Plus-Maze (EPM) and Locomotor Activity in Rats

| Dosage (mg/kg, s.c.) | % Time in Open Arms | % Open Arm Entries | Total Arm Entries | Locomotor Activity (beam breaks) | Study |

| Vehicle | ~12 | ~18 | ~25 | ~1800 | Gravius et al., 2017 |

| 0.3 | ~10 | ~15 | ~26 | ~2000 | Gravius et al., 2017 |

| 1.0 | ~8 | ~12 | ~24 | ~2200* | Gravius et al., 2017 |

| 3.0 | ~5 | ~8 | ~22 | ~2500** | Gravius et al., 2017 |

*p<0.05, **p<0.01 vs. Vehicle. Data are approximated from graphical representations in the publication and presented as mean. s.c. = subcutaneous injection.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections outline the protocols for the key behavioral assays cited.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[7] The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.[7]

Apparatus:

-

A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor. For mice, typical dimensions are 30 cm long and 5 cm wide for each arm, elevated 40 cm.

Procedure:

-

Habituation: Mice are habituated to the testing room for at least 1 hour before the experiment.

-

Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally or subcutaneously) at a specified time before testing (e.g., 30 minutes).

-

Test Initiation: Each mouse is placed in the center of the maze, facing an open arm.

-

Data Collection: The behavior of the mouse is recorded for a 5-minute period, typically using a video camera and tracking software.

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total number of arm entries (as a measure of general activity).

-

-

Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated. A decrease in these parameters is indicative of anxiogenic-like behavior, while an increase suggests anxiolytic-like effects.

Open Field Test (OFT)

The OFT is utilized to assess general locomotor activity and anxiety-like behavior in a novel environment.[8]

Apparatus:

-

A square arena with walls, typically made of a non-porous material for easy cleaning. A common size for mice is 40 x 40 x 30 cm. The arena is often divided into a central and a peripheral zone.

Procedure:

-

Habituation: Animals are habituated to the testing room prior to the experiment.

-

Drug Administration: this compound or vehicle is administered at a predetermined time before the test.

-

Test Initiation: Each mouse is placed in the center of the open field arena.

-

Data Collection: The animal's activity is recorded for a set duration (e.g., 5-10 minutes) using an automated tracking system or by a trained observer.

-

Parameters Measured:

-

Total distance traveled.

-

Time spent in the center of the arena.

-

Number of entries into the center zone.

-

Rearing frequency (vertical activity).

-

Grooming behavior.

-

-

Data Analysis: A decrease in the time spent in the center and the number of center entries is often interpreted as anxiogenic-like behavior. The total distance traveled provides a measure of overall locomotor activity.

Mandatory Visualizations

Signaling Pathway of Eltoprazine

Eltoprazine acts as an agonist at both 5-HT1A and 5-HT1B receptors. These are G-protein coupled receptors that, upon activation, typically lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This signaling cascade can influence various downstream cellular processes, including neuronal excitability.

Caption: Eltoprazine's signaling cascade via 5-HT1A/1B receptors.

Experimental Workflow for Behavioral Testing

The following diagram illustrates the general workflow for conducting behavioral experiments to assess the effects of eltoprazine on exploratory behavior in mice.

Caption: Workflow for eltoprazine behavioral experiments in mice.

Conclusion

The evidence presented indicates that this compound has a significant, albeit complex, impact on the exploratory behavior of mice. Its anxiogenic-like profile in the elevated plus-maze, coupled with its effects on locomotor activity, underscores the necessity of a multi-faceted approach to behavioral assessment. The detailed protocols and data provided in this guide are intended to support the design and interpretation of future research in this area. A thorough understanding of eltoprazine's mechanism of action and its behavioral consequences is paramount for the continued exploration of its therapeutic potential.

References

- 1. The 5-HT1A/1B-receptor agonist eltoprazine increases both catecholamine release in the prefrontal cortex and dopamine release in the nucleus accumbens and decreases motivation for reward and "waiting" impulsivity, but increases "stopping" impulsivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study of the antidyskinetic effect of eltoprazine in animal models of levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eltoprazine prevents levodopa-induced dyskinesias by reducing striatal glutamate and direct pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Further pharmacological characterization of eltoprazine: focus on its anxiolytic, anorexic, and adverse‑effect potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anxiogenic-like effects of fluprazine and eltoprazine in the mouse elevated plus-maze: profile comparisons with 8-OH-DPAT, CGS 12066B, TFMPP and mCPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Research on Eltoprazine Hydrochloride for the Management of Aggression: A Technical Guide

Abstract

Eltoprazine hydrochloride is a phenylpiperazine derivative recognized for its specific anti-aggressive properties, earning it the classification of a "serenic" agent.[1] Preclinical research has extensively profiled Eltoprazine, demonstrating its efficacy in reducing offensive aggression across various animal models without inducing sedation or impairing social and exploratory behaviors.[1][2] Its primary mechanism of action involves the modulation of the serotonergic system, acting as a partial agonist at 5-HT1A and 5-HT1B receptors.[3] This activity is thought to reduce serotonin (B10506) release via presynaptic autoreceptors, thereby attenuating aggressive responses.[4] This technical guide provides an in-depth summary of the preclinical data on Eltoprazine, focusing on its pharmacodynamic profile, efficacy in validated animal models, and the experimental protocols used in its evaluation. Quantitative data are presented in tabular format for clarity, and key mechanisms and workflows are visualized using diagrams.

Pharmacodynamics: Mechanism of Action

Eltoprazine's anti-aggressive effects are primarily attributed to its interaction with the serotonin (5-HT) system.[3] Unlike many psychotropic drugs, it shows high selectivity for specific 5-HT receptor subtypes with minimal affinity for other neurotransmitter receptors.[3]

Receptor Binding and Functional Profile

Autoradiographic and binding studies in rats have characterized Eltoprazine's affinity and functional activity at several 5-HT1 receptor subtypes. The drug binds with high affinity to 5-HT1A, 5-HT1B, and, to a lesser extent, 5-HT1C receptors.[3][5] Its functional activity is nuanced, acting as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and a weak antagonist at 5-HT1C receptors.[3] This mixed agonist profile is central to its therapeutic action.

Table 1: Receptor Binding Profile of Eltoprazine in Rat Brain

| Parameter | Receptor Subtype | Value | Reference |

|---|---|---|---|

| Kd | Overall 5-HT1-like sites | 11 nM | [5] |

| Ki | 5-HT1A | 40 nM | [3] |

| Ki | 5-HT1B | 52 nM | [3] |

| Ki | 5-HT1C | 81 nM |[3] |

Table 2: Functional Activity of Eltoprazine at Serotonin Receptors

| Receptor | Activity | Experimental Evidence | Reference |

|---|---|---|---|

| 5-HT1A | Agonist | Inhibits forskolin-stimulated cAMP production in rat hippocampus slices | [3] |

| 5-HT1B | Partial Agonist (α=0.5) | Inhibits K+ stimulated 5-HT release from rat cortex slices (pD2 = 7.8) | [3] |

| 5-HT1C | Weak Antagonist | Inhibits 5-HT-induced inositol (B14025) phosphate (B84403) accumulation in pig choroid plexus (IC50 = 7 µM) |[3] |

Signaling Pathway for Anti-Aggressive Action

The primary hypothesis for Eltoprazine's mechanism is the activation of somatodendritic and presynaptic 5-HT1A and 5-HT1B autoreceptors.[4][6] This agonistic action reduces the firing rate of serotonin neurons and inhibits the synthesis and release of 5-HT in brain regions implicated in aggression.[3] This leads to a stabilized, rather than broadly suppressed, serotonergic tone, which is believed to specifically temper offensive aggressive behaviors. In vivo studies confirm that Eltoprazine reduces 5-HT synthesis and levels of the metabolite 5-HIAA in the striatum.[3]

References

- 1. Behavioural pharmacology of the serenic, eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chronic treatment with eltoprazine does not lead to tolerance in its anti-aggressive action, in contrast to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurochemical profile of eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Eltoprazine, a drug which reduces aggressive behaviour, binds selectively to 5-HT1 receptor sites in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of dorsal raphe administration of eltoprazine, TFMPP and 8-OH-DPAT on resident intruder aggression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Eltoprazine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eltoprazine hydrochloride is a psychoactive phenylpiperazine derivative with a unique pharmacological profile, primarily characterized by its activity as a serotonin (B10506) (5-HT) receptor agonist. Initially investigated for its anti-aggressive properties, its therapeutic potential has since been explored for a range of neurological and psychiatric disorders, most notably levodopa-induced dyskinesia (LID) in Parkinson's disease. This technical guide provides a comprehensive overview of the pharmacological properties of eltoprazine, including its mechanism of action, receptor binding affinity, pharmacokinetics, and functional effects in preclinical and clinical studies. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are provided to support further research and development.

Mechanism of Action

Eltoprazine's primary mechanism of action is the modulation of the serotonergic system. It functions as a partial agonist at serotonin 5-HT1A and 5-HT1B receptors.[1] Its affinity for 5-HT1C receptors has also been noted, where it appears to act as a weak antagonist.[2] The agonistic activity at 5-HT1A and 5-HT1B receptors is central to its observed pharmacological effects.

-

5-HT1A Receptor Agonism: Activation of 5-HT1A receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[3] This signaling cascade is believed to contribute to the regulation of mood and anxiety.

-

5-HT1B Receptor Agonism: 5-HT1B receptors are primarily located presynaptically on serotonin axon terminals, where they function as autoreceptors to inhibit serotonin release.[4] By acting as a partial agonist at these receptors, eltoprazine can modulate serotonergic neurotransmission.[2]

The combined action on both 5-HT1A and 5-HT1B receptors is thought to be crucial for its therapeutic effects, particularly in the context of levodopa-induced dyskinesia, by stabilizing dopamine (B1211576) release from serotonergic neurons.[5]

Receptor Binding Profile

Eltoprazine exhibits a selective affinity for a subset of serotonin receptors. Its binding affinity has been characterized in radioligand binding assays.

| Receptor | Ki (nM) | Species | Reference |

| 5-HT1A | 40 | Rat | [2] |

| 5-HT1B | 52 | Rat | [2] |

| 5-HT1C | 81 | Rat | [2] |

| Other Neurotransmitter Receptors | > 400 | Rat | [2] |

Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

The data indicates that eltoprazine has a moderate to high affinity for 5-HT1A, 5-HT1B, and 5-HT1C receptors, with significantly lower affinity for other neurotransmitter receptors, highlighting its selectivity for the serotonergic system.[2]

Signaling Pathways

The interaction of eltoprazine with its primary targets initiates distinct intracellular signaling cascades.

5-HT1A Receptor Signaling

As a Gi/o-coupled receptor, the activation of the 5-HT1A receptor by eltoprazine leads to the inhibition of adenylyl cyclase, resulting in decreased production of cAMP. This, in turn, reduces the activity of Protein Kinase A (PKA) and downstream signaling events, including the phosphorylation of the cAMP response element-binding protein (CREB).

5-HT1B Receptor Signaling

The activation of presynaptic 5-HT1B autoreceptors by eltoprazine also couples to Gi/o proteins, leading to an inhibition of serotonin release from the neuron. This is a key mechanism for the autoregulation of serotonergic neurotransmission.

5-HT1C Receptor Signaling

Eltoprazine acts as a weak antagonist at 5-HT1C receptors (now more commonly known as 5-HT2C receptors).[2] These receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium. Eltoprazine's antagonistic action would block this pathway.

Pharmacokinetics

The pharmacokinetic profile of eltoprazine has been primarily characterized in healthy human subjects.

| Parameter | Value | Route | Dose | Species | Reference |

| T1/2 (half-life) | ~6.5 - 9.8 hours | Oral | 5-30 mg | Human | [6][7] |

| Bioavailability | ~100% | Oral | 8 mg | Human | [7] |

| Tmax (time to peak concentration) | 1 - 4 hours | Oral | 8 mg | Human | [7] |

| Cmax (peak concentration) | 24 ng/mL | Oral | 8 mg | Human | [7] |

| Renal Excretion (unchanged) | ~40% | IV / Oral | 3-8 mg | Human | [7] |

Eltoprazine exhibits dose-proportional pharmacokinetics, with AUC and Cmax increasing linearly with the dose.[6] It is well-absorbed orally, with nearly complete bioavailability.[7]

Preclinical Pharmacology

Anti-Aggressive Effects

Eltoprazine has demonstrated specific anti-aggressive effects in various animal models, most notably the resident-intruder paradigm in rats.[8] In this model, eltoprazine reduces offensive aggressive behaviors without causing sedation or impairing social interaction.[8]

A detailed protocol for the resident-intruder test to assess anti-aggressive effects is as follows:

-

Animal Housing: Male rats (e.g., Wistar or Sprague-Dawley strain) are individually housed for a period of at least one week to establish residency and territorial behavior.

-

Intruder Selection: A slightly smaller, unfamiliar male rat of the same strain is selected as the intruder.

-

Drug Administration: The resident rat is administered this compound (e.g., 1-10 mg/kg, p.o.) or vehicle 30-60 minutes prior to the test.

-

Test Procedure: The intruder is introduced into the home cage of the resident for a fixed period, typically 10 minutes.

-

Behavioral Scoring: The entire session is video-recorded and subsequently scored by a trained observer blinded to the treatment conditions. Key behaviors to be scored include:

-

Offensive Behaviors: Lateral threat, clinch attack, chase, keep down.

-

Social Behaviors: Social grooming, sniffing.

-

Non-social Behaviors: Exploration, rearing.

-

-

Data Analysis: The frequency and duration of each behavior are compared between the eltoprazine-treated and vehicle-treated groups.

Clinical Development

Levodopa-Induced Dyskinesia in Parkinson's Disease

The most significant clinical application of eltoprazine has been in the treatment of levodopa-induced dyskinesia (LID) in patients with Parkinson's disease. Clinical trials have demonstrated that eltoprazine can significantly reduce dyskinesia without compromising the anti-parkinsonian effects of levodopa (B1675098).[9][10]

A typical clinical trial design to evaluate the efficacy of eltoprazine for LID is a double-blind, placebo-controlled, crossover study.[9][11]

-

Patient Population: Patients with idiopathic Parkinson's disease experiencing moderate to severe LID.

-

Study Design: A randomized, double-blind, placebo-controlled, multi-period crossover design. Each patient receives single doses of eltoprazine (e.g., 2.5 mg, 5 mg, 7.5 mg) and placebo in a randomized order, with washout periods between treatments.

-

Treatment Administration: On each study day, patients receive their usual morning dose of levodopa along with the study drug (eltoprazine or placebo).

-

Efficacy Assessments:

-

Primary Endpoint: Change in the Clinical Dyskinesia Rating Scale (CDRS) or the Unified Dyskinesia Rating Scale (UDysRS) score over a defined period (e.g., 3 hours) post-dose.

-

Secondary Endpoints: Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor score) to assess any impact on parkinsonian symptoms, and patient-reported outcomes.

-

-

Data Collection: Assessments are typically performed by trained raters who are blinded to the treatment, often based on video recordings of the patients.

-

Statistical Analysis: The change in dyskinesia scores with each eltoprazine dose is compared to the change with placebo.

Functional Assays

cAMP Accumulation Assay (5-HT1A Agonism)

To quantify the agonistic activity of eltoprazine at 5-HT1A receptors, a forskolin-stimulated cAMP accumulation assay can be performed.

-

Cell Culture: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) is cultured to near confluence.

-

Cell Preparation: Cells are harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Assay Procedure:

-

Cells are incubated with varying concentrations of eltoprazine.

-

Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.

-

The reaction is stopped, and the cells are lysed.

-

-

cAMP Detection: The intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF, AlphaScreen, or ELISA.

-

Data Analysis: The ability of eltoprazine to inhibit forskolin-stimulated cAMP production is quantified, and an IC50 value is determined.

Inositol Phosphate (B84403) Accumulation Assay (5-HT1C Antagonism)

To measure the antagonistic effect of eltoprazine on 5-HT1C receptors, an inositol phosphate (IP) accumulation assay can be utilized.[2]

-

Tissue Preparation: Choroid plexus tissue from pigs, which is rich in 5-HT1C receptors, is dissected and minced.[2]

-

Labeling: The tissue is pre-incubated with [3H]-myo-inositol to label the cellular phosphoinositide pool.

-

Assay Procedure:

-

The labeled tissue is washed and incubated in a buffer containing LiCl (to inhibit inositol monophosphatase).

-

The tissue is then incubated with a fixed concentration of a 5-HT1C agonist (e.g., serotonin) in the presence of varying concentrations of eltoprazine.

-

-

IP Extraction and Measurement: The reaction is terminated, and the total [3H]-inositol phosphates are extracted and quantified by ion-exchange chromatography or other suitable methods.

-

Data Analysis: The ability of eltoprazine to inhibit the agonist-induced accumulation of inositol phosphates is determined, and an IC50 value is calculated.[2]

Safety and Tolerability

In clinical trials, eltoprazine has been generally well-tolerated. The most commonly reported adverse effects include nausea and dizziness.[9][10] No serious adverse events have been consistently attributed to the drug in the context of its use for LID.

Conclusion

This compound possesses a distinct pharmacological profile centered on its partial agonist activity at 5-HT1A and 5-HT1B receptors. This mechanism of action has shown therapeutic promise in preclinical models of aggression and, more significantly, in clinical trials for the management of levodopa-induced dyskinesia in Parkinson's disease. Its favorable pharmacokinetic profile and good tolerability support its continued investigation and development. The detailed methodologies and pathway analyses provided in this guide are intended to facilitate further research into the therapeutic potential of this compound.

References

- 1. Neurochemical profile of eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Eltoprazine for Treatment of Levodopa-induced Dyskinesias | Parkinson's Disease [michaeljfox.org]

- 6. Presynaptic inhibition by 5-HT1B receptors of glutamatergic synaptic inputs onto serotonergic caudal raphe neurones in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chronic treatment with eltoprazine does not lead to tolerance in its anti-aggressive action, in contrast to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PsychoGenics eltoprazine meets primary objective in PD study - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. kris.kcl.ac.uk [kris.kcl.ac.uk]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Eltoprazine hydrochloride experimental design for rodent models

Application Notes: Eltoprazine Hydrochloride in Rodent Models

Introduction

This compound is a psychoactive phenylpiperazine derivative recognized for its potent effects on the serotonergic system.[1][2] Initially investigated for managing behavioral disorders, its primary mechanism of action involves agonist activity at serotonin (B10506) 5-HT1A and 5-HT1B receptors.[2][3][4] It also exhibits some antagonist properties at the 5-HT2C receptor.[3] This mixed receptor profile allows Eltoprazine to modulate serotonergic neurotransmission, making it a valuable tool for studying aggression, impulsivity, and movement disorders in preclinical rodent models.[2][5][6][7] Eltoprazine is considered a "serenic" agent, a class of drugs that specifically reduces offensive aggressive behavior without causing sedation or impairing other social or exploratory behaviors.[5]

Mechanism of Action

Eltoprazine's pharmacological effects are primarily attributed to its interaction with 5-HT1A and 5-HT1B receptors.[4]

-